molecular formula C11H16ClNO2 B3028289 (R)-5-Amino-5-phenylpentanoic acid hydrochloride CAS No. 1810074-59-9

(R)-5-Amino-5-phenylpentanoic acid hydrochloride

Cat. No. B3028289
CAS RN: 1810074-59-9
M. Wt: 229.70
InChI Key: NIKOCFCSZXBQTK-HNCPQSOCSA-N
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Description

“®-5-Amino-5-phenylpentanoic acid hydrochloride” is likely a compound that contains an amino group (-NH2), a phenyl group (a variant of a benzene ring), and a pentanoic acid group (a five-carbon chain with a carboxylic acid -COOH at one end). The “®” denotes the absolute configuration of the chiral center in the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenylpentanoic acid precursor with an amine. The exact method would depend on the specific positions of the functional groups in the target molecule. The reaction would likely require a catalyst or specific conditions such as controlled temperature and pH .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups on the pentanoic acid chain. The presence of the “®” in the name suggests that there is at least one chiral center in the molecule, likely associated with the carbon atom to which the amino group is attached .


Chemical Reactions Analysis

As an amino acid, this compound could participate in reactions typical of both amines and carboxylic acids. This includes acid-base reactions, amide formation, and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both an amine and a carboxylic acid could result in the formation of a zwitterion, a molecule with both positive and negative charges .

Scientific Research Applications

Nonlinear Optical Materials

Dermatology Applications

Hypochlorous acid (HClO) has been investigated for its potential in dermatology. Here’s a relevant application:

Skin Cancer Treatment

(5R)-5-amino-5-phenylpentanoic acid hydrochloride: has implications in skin cancer treatment:

  • Melanoma : Melanoma, a highly aggressive skin malignancy, can benefit from innovative treatments. While 5-aminolevulinic acid (5-ALA) is used for skin cancer treatment, its pharmacological limitations call for efficient nanovehicles. LGHCl-based nanocarriers could enhance drug delivery .

Hair Loss Research

Oxidative stress is implicated in hair loss (alopecia). Here’s how LGHCl might play a role:

Transdermal Drug Delivery

LGHCl’s structure and penetration routes through the skin make it relevant for transdermal drug delivery. Nanocarriers can promote percutaneous absorption, enhancing drug efficacy .

Emerging Trends

Future trends in LGHCl applications include effects before, during, and after product use. Researchers continue to explore its potential in various fields .

Mechanism of Action

The mechanism of action would depend on the specific biological context in which the compound is used. As an amino acid, it could be incorporated into proteins or enzymes, influencing their structure and function .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. Generally, amines can be irritants and carboxylic acids can be corrosive .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. It could potentially be used in the development of new pharmaceuticals or in other chemical research .

properties

IUPAC Name

(5R)-5-amino-5-phenylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKOCFCSZXBQTK-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Amino-5-phenylpentanoic acid hydrochloride

CAS RN

1810074-59-9
Record name Benzenepentanoic acid, δ-amino-, hydrochloride (1:1), (δR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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